molecular formula C4H2FIN2 B1442139 2-Fluoro-5-iodopyrimidine CAS No. 697300-79-1

2-Fluoro-5-iodopyrimidine

Cat. No. B1442139
M. Wt: 223.97 g/mol
InChI Key: IQFADBWJBWUPMH-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodopyrimidine is an organic compound that contains fluorine, iodine, and nitrogen atoms . It has a molecular weight of 223.98 .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-Fluoro-5-iodopyrimidine, has been a topic of interest in recent literature . Amines that do not contain secondary alkyl substituents at the amino group react with an excess of 2-fluoropyridine to give N-(pyridin-2-yl) derivatives .


Molecular Structure Analysis

The InChI code for 2-Fluoro-5-iodopyrimidine is 1S/C4H2FIN2/c5-4-7-1-3 (6)2-8-4/h1-2H . This indicates the presence of fluorine, iodine, and nitrogen atoms in the pyrimidine ring.


Chemical Reactions Analysis

The reactivity of 2-Fluoro-5-iodopyrimidine has been studied in the context of amination reactions. It was found that 2-Fluoro-5-halopyridines were more reactive than 2-fluoropyridine .


Physical And Chemical Properties Analysis

2-Fluoro-5-iodopyrimidine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Crystal Structure

2-Fluoro-5-iodopyrimidine has been synthesized and characterized for potential applications in anti-tumor and anti-viral drugs. Its crystal structure has been determined through X-ray single-crystal diffraction, revealing a monoclinic system with specific geometric parameters, which might be crucial for understanding its interactions in biological systems and its potential role in drug design (Li, Xiao, & Yang, 2014).

Biological Activity of Novel Nucleosides

A series of novel 1′-homo-N-2′-deoxy-α-nucleosides containing natural nucleobases as well as 5-fluoro and 5-iodopyrimidine analogs have been synthesized. These compounds have shown potential biological activity against viruses (HIV-1 and HBV) and in cytotoxic studies, indicating that 2-Fluoro-5-iodopyrimidine derivatives might have applications in antiviral and anticancer therapies (Carnero et al., 2020).

DNA-based Nanoscaffolds for Cancer Therapy

2-Fluoro-5-iodopyrimidine derivatives like 5-fluoro-2'-deoxyuridine have been incorporated into DNA-based nanoscaffolds to enhance the delivery and cytotoxicity of these compounds in colorectal cancer cells. This innovative approach shows that 2-Fluoro-5-iodopyrimidine derivatives can be part of advanced drug delivery systems aiming to improve the efficacy and specificity of cancer treatments (Jorge et al., 2018).

Safety And Hazards

The compound is classified as an irritant and can cause harm if ingested or inhaled . It can also cause skin and eye irritation . Therefore, it is recommended to handle it with appropriate personal protective equipment .

properties

IUPAC Name

2-fluoro-5-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIN2/c5-4-7-1-3(6)2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFADBWJBWUPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697227
Record name 2-Fluoro-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-iodopyrimidine

CAS RN

697300-79-1
Record name 2-Fluoro-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-iodopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Zhang, OA Pavlova, SI Chefer, AW Hall… - Journal of medicinal …, 2004 - ACS Publications
Potential positron emission tomography (PET) ligands with low picomolar affinity at the nicotinic acetylcholine receptor (nAChR) and with lipophilicity (log D) ranging from −1.6 to +1.5 …
Number of citations: 65 pubs.acs.org
DM Volochnyuk, OO Grygorenko… - Fluorine in Heterocyclic …, 2014 - Springer
This review deals with general and significant developments in the area of chemistry of fluorinated pyrimidine, pyrazine and pyridazine. Diazines bearing fluoro or α-fluoroalkyl …
Number of citations: 8 link.springer.com

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